Dimethyl Benzylphosphonate: A Technical Guide for Researchers
Dimethyl Benzylphosphonate: A Technical Guide for Researchers
CAS Number: 773-47-7
This technical guide provides a comprehensive overview of dimethyl benzylphosphonate, a versatile organophosphorus compound. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the compound's properties, synthesis, and key applications, with a focus on detailed experimental procedures and conceptual workflows.
Physicochemical and Safety Properties
Dimethyl benzylphosphonate is a colorless to light yellow liquid.[1] It is soluble in organic solvents such as ethanol, ether, and dimethylformamide.[1] The key physicochemical and safety data are summarized in the tables below.
Table 1: Physicochemical Properties of Dimethyl Benzylphosphonate
| Property | Value | Source |
| CAS Number | 773-47-7 | [1][2] |
| Molecular Formula | C₉H₁₃O₃P | [1][2] |
| Molecular Weight | 200.17 g/mol | [2] |
| Appearance | Colorless or light yellow liquid | [1] |
| Boiling Point | 132 °C @ 0.3 Torr | [1] |
| Density | ~1.12 g/cm³ | [1] |
| Refractive Index | 1.49 | [1] |
| Flash Point | 144.4 °C | [1] |
| Vapor Pressure | 0.00327 mmHg at 25°C | [1] |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement | Source |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [2][3] |
| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | [2][3] |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: wash with plenty of soap and water. | [2][3] |
| P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. | [2][3] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
Synthesis of Dimethyl Benzylphosphonate
The most common and efficient method for synthesizing dimethyl benzylphosphonate is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, trimethyl phosphite, on an alkyl halide, such as benzyl bromide. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate ester.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol is a representative procedure adapted from methods for analogous benzylphosphonates.
Materials:
-
Benzyl bromide
-
Trimethyl phosphite
-
Toluene (anhydrous, optional)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Vacuum distillation setup or column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzyl bromide (1.0 equivalent).
-
Addition of Reagent: Add an excess of trimethyl phosphite (1.5 to 2.0 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the halide and whether a solvent is used.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
-
Vacuum Distillation: Remove the excess trimethyl phosphite and the methyl bromide byproduct by distillation under reduced pressure. The desired dimethyl benzylphosphonate can then be purified by vacuum distillation.
-
Column Chromatography: Alternatively, the crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
-
Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and MS) to confirm its identity and purity.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of dimethyl benzylphosphonate.
Caption: General workflow for the synthesis and purification of dimethyl benzylphosphonate.
Applications in Organic Synthesis
Dimethyl benzylphosphonate is a valuable reagent in organic synthesis, primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes with high stereoselectivity.
The Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. A key advantage of the HWE reaction over the Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during work-up.
The reaction begins with the deprotonation of the phosphonate at the α-carbon using a base (e.g., NaH, n-BuLi) to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. This intermediate subsequently collapses to form the alkene and a phosphate ester byproduct. The HWE reaction typically favors the formation of (E)-alkenes.
Logical Diagram of the Horner-Wadsworth-Emmons Reaction
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction.
Caption: Logical flow of the Horner-Wadsworth-Emmons reaction using dimethyl benzylphosphonate.
